molecular formula C10H11NO3S B14346297 3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide CAS No. 92014-77-2

3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide

Cat. No.: B14346297
CAS No.: 92014-77-2
M. Wt: 225.27 g/mol
InChI Key: JACQRRDDSFGBLH-UHFFFAOYSA-N
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Description

3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which are known for their diverse biological activities. The presence of sulfur in these compounds enhances their pharmacological properties, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide typically involves the reaction of amino alcohols with carbon disulfide in the presence of aqueous sodium hydroxide to form thiazolidine-2-thiones. This intermediate is then oxidized using potassium permanganate under phase-transfer conditions in the presence of benzoic acid .

Industrial Production Methods

Industrial production methods for thiazolidine derivatives often employ green chemistry approaches to improve yield, selectivity, and purity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are commonly used to achieve efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, thiazolidine derivatives are known to stimulate the peroxisome proliferator-activated receptor gamma (PPARγ) receptor, which plays a role in antidiabetic activity. Additionally, these compounds can inhibit cytoplasmic Mur ligase enzymes, contributing to their antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide stands out due to its diverse range of biological activities and its potential for use in various scientific research fields. Its ability to undergo multiple types of chemical reactions and its effectiveness in different applications make it a highly valuable compound in both academic and industrial settings .

Properties

CAS No.

92014-77-2

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

3-benzyl-1,1-dioxo-1,3-thiazolidin-2-one

InChI

InChI=1S/C10H11NO3S/c12-10-11(6-7-15(10,13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

JACQRRDDSFGBLH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=O)N1CC2=CC=CC=C2

Origin of Product

United States

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